1,4-Dimethylcyclohexa-1,4-diene
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Overview
Description
1,4-Dimethylcyclohexa-1,4-diene is an organic compound characterized by a six-membered ring with two methyl groups attached at the 1 and 4 positions. This compound is a derivative of cyclohexa-1,4-diene, where the presence of methyl groups influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexadiene derivative. The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diene into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl groups.
1,2-Dimethylcyclohexa-1,4-diene: A similar compound with methyl groups at different positions.
1,5-Dimethylcyclohexa-1,4-diene: Another derivative with methyl groups at the 1 and 5 positions
Uniqueness: 1,4-Dimethylcyclohexa-1,4-diene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
4074-22-0 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,4-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
SUXVTICOXXNSKI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1)C |
Canonical SMILES |
CC1=CCC(=CC1)C |
Origin of Product |
United States |
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